molecular formula C17H19BrN4OS B2912272 N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251551-27-5

N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2912272
CAS No.: 1251551-27-5
M. Wt: 407.33
InChI Key: NDWNBTVYFKKYQL-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a pyrimidine core, a structure of high interest in medicinal chemistry due to its prevalence in pharmacologically active molecules . The molecular design, which incorporates a bromo-methylphenyl group and a pyrrolidinyl-substituted pyrimidine, suggests potential for application in early-stage drug discovery, particularly in the development of enzyme inhibitors . Researchers may investigate this compound as a potential scaffold for targeting enzymes such as Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is a recognized target in oncology and immunotherapy . Its mechanism of action is hypothesized to involve binding to enzyme active sites, potentially through interactions like π-π stacking with aromatic residues and hydrogen bonding, similar to other reported heterocyclic small molecules . This product is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to fully characterize the properties and activity of this compound.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-12-4-5-14(13(18)10-12)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWNBTVYFKKYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and the mechanisms underlying its activity.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₃₁BrN₄OS
Molecular Weight416.36 g/mol
CAS Number1359401-53-8

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination : The starting material, 4-methylphenyl, is brominated to introduce a bromine atom at the 2-position.
  • Acylation : The brominated product undergoes acylation with chloroacetyl chloride to form the corresponding acetamide.
  • Pyrimidine Substitution : The acetamide is reacted with a pyrrolidine derivative containing a pyrimidine ring to yield the final product.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC) for related compounds have been reported as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These results suggest that the presence of electron-withdrawing groups, such as bromine, enhances antimicrobial activity by affecting the compound's binding affinity to bacterial targets .

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of similar compounds against various cancer cell lines, including breast cancer (MCF7). The results indicated that certain derivatives exhibited promising anticancer activity, with IC50 values demonstrating effective inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Cellular Uptake : The structural features facilitate cellular uptake, allowing it to reach intracellular targets effectively.
  • Modulation of Signaling Pathways : By binding to target proteins, it may modulate signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that modifications on the piperidine ring significantly influenced antimicrobial efficacy, with certain substitutions leading to enhanced activity against resistant bacterial strains .
  • Anticancer Research : Another investigation focused on the anticancer properties of derivatives, revealing that specific molecular configurations were crucial for effective inhibition of cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolidine substituent offers conformational flexibility compared to rigid triazinoindole cores in compounds 24 and 26 .
  • Halogenated aryl groups (e.g., bromo in the target, chloro in 2g) improve lipophilicity and binding to hydrophobic pockets in biological targets .

Table 2: Activity Comparison of Select Acetamide Derivatives

Compound Name Biological Activity IC50 (μM) Key Structural Determinants
N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide Not reported in evidence; predicted kinase inhibition based on structural analogs. - Bromine (lipophilicity), pyrrolidine (flexibility).
Compound 154: 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide Anticancer (A549 cells) 3.8 ± 0.02 Oxadiazole enhances π-stacking; chloro improves potency.
IWP2: N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide WNT pathway inhibition - Thienopyrimidinone core critical for WNT suppression.

Key Observations :

  • Halogen substituents (e.g., bromo, chloro) are strongly associated with improved potency, as seen in Compound 154 .
  • Heterocyclic cores (e.g., oxadiazole in 154, thienopyrimidinone in IWP2) dictate target specificity, suggesting the target compound’s pyrrolidinyl pyrimidine may favor kinase interactions .

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